Ethyl 2-(methylamino)octanoate
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Overview
Description
Ethyl 2-(methylamino)octanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methylamino)octanoate typically involves the esterification of octanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is as follows:
CH3(CH2)6COOH+C2H5OH→CH3(CH2)6COOC2H5+H2O
This reaction is reversible and requires a large excess of water to drive it to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)octanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield octanoic acid and ethanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Octanoic acid and ethanol.
Oxidation: Various carboxylic acids and ketones.
Substitution: Derivatives with different functional groups replacing the ester group.
Scientific Research Applications
Ethyl 2-(methylamino)octanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)octanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for esterases, leading to the release of octanoic acid and ethanol. These products can then participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Ethyl 2-(methylamino)octanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, leading to variations in their chemical properties and applications. This compound is unique due to its longer carbon chain and the presence of a methylamino group, which can influence its reactivity and interactions with other molecules.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
- Ethyl benzoate
Biological Activity
Ethyl 2-(methylamino)octanoate, a compound derived from octanoic acid, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity.
Property | Value |
---|---|
Molecular Formula | C10H21NO2 |
Molecular Weight | 187.28 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C10H21NO2/c1-4-5-6-7-8-9(11-2)10(12)13-3/h9,11H,4-8H2,1-3H3 |
InChI Key | LBSSCFWBDXKJEQ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC(C(=O)OCC)N(C)C |
Synthesis and Reaction Pathways
This compound can be synthesized through the esterification of octanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate ester bond formation. Key reaction pathways include:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Can produce primary or secondary alcohols.
- Substitution : The ester group can be substituted by nucleophiles, leading to various derivatives.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in various biochemical processes. The methylamino group is particularly notable for its potential interactions with enzymes and receptors, modulating their activity and leading to specific biological effects.
Enzyme Interactions
Recent studies have indicated that this compound may interact with certain enzymes involved in metabolic pathways. For instance, it has been observed to influence the activity of enzymes responsible for lipid metabolism, suggesting a potential role in metabolic disorders .
Therapeutic Applications
Research is ongoing to explore the therapeutic applications of this compound. Preliminary findings suggest it may serve as a precursor in drug development, particularly for conditions related to metabolic dysregulation .
Case Studies
- Case Study on Metabolic Effects : A study involving animal models demonstrated that administration of this compound resulted in significant alterations in lipid profiles, indicating its potential as a therapeutic agent for hyperlipidemia .
- Clinical Trials : Early-phase clinical trials are being conducted to assess the safety and efficacy of this compound in humans, particularly focusing on its effects on metabolic syndrome markers .
Comparative Analysis
When compared to similar compounds such as methyl octanoate and methyl caprylate, this compound exhibits unique properties due to the presence of the methylamino group. This functional group enhances its reactivity and biological interactions, making it a compound of interest for further research .
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
ethyl 2-(methylamino)octanoate |
InChI |
InChI=1S/C11H23NO2/c1-4-6-7-8-9-10(12-3)11(13)14-5-2/h10,12H,4-9H2,1-3H3 |
InChI Key |
LKWYQEDRBNSZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OCC)NC |
Origin of Product |
United States |
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